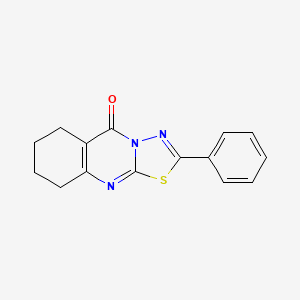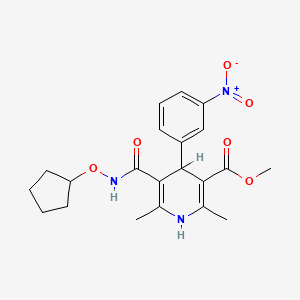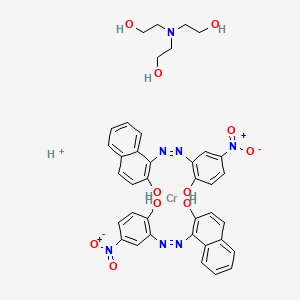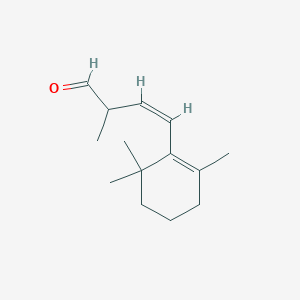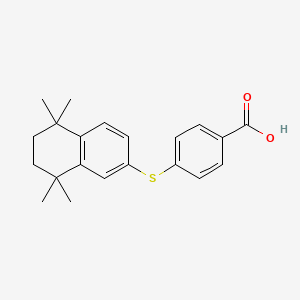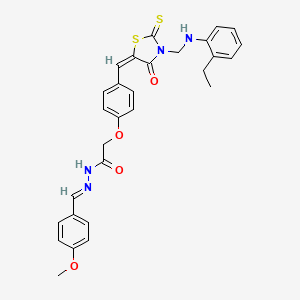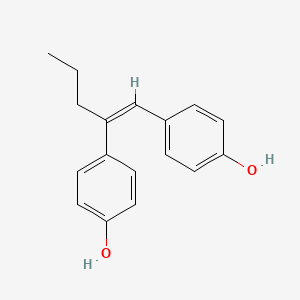
alpha-Propyl-4,4'-stilbenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylstilbestrol is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group It is structurally similar to diethylstilbestrol, a compound known for its estrogenic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylstilbestrol can be synthesized through several synthetic routes. One common method involves the condensation of benzaldehyde with propionic acid in the presence of a base, followed by a series of reduction and dehydration reactions. The reaction conditions typically include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of propylstilbestrol often involves large-scale chemical reactors and continuous flow processes. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Propylstilbestrol undergoes various chemical reactions, including:
Oxidation: Propylstilbestrol can be oxidized to form corresponding ketones and aldehydes.
Reduction: The compound can be reduced to form alcohols and other reduced derivatives.
Substitution: Propylstilbestrol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Propylstilbestrol has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying estrogenic activity.
Biology: Propylstilbestrol is used in research to understand the effects of synthetic estrogens on biological systems.
Medicine: The compound has been investigated for its potential use in hormone replacement therapy and as a treatment for certain cancers.
Industry: Propylstilbestrol is used in the production of certain plastics and as an additive in some industrial processes.
Mecanismo De Acción
Propylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include the female reproductive tract, mammary glands, and certain regions of the brain. The pathways involved in its mechanism of action include the activation of estrogen-responsive genes and the modulation of hormone levels in the body.
Comparación Con Compuestos Similares
Similar Compounds
Diethylstilbestrol: A more potent synthetic estrogen with similar structural features.
Hexestrol: Another synthetic estrogen with a similar mechanism of action.
Benzestrol: A close analogue of propylstilbestrol with elongated central chains.
Uniqueness
Propylstilbestrol is unique in its specific binding affinity and its relatively lower potency compared to diethylstilbestrol. This makes it a valuable compound for studying the nuanced effects of synthetic estrogens and for applications where a milder estrogenic effect is desired.
Propiedades
Número CAS |
93651-83-3 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
4-[(Z)-2-(4-hydroxyphenyl)pent-1-enyl]phenol |
InChI |
InChI=1S/C17H18O2/c1-2-3-15(14-6-10-17(19)11-7-14)12-13-4-8-16(18)9-5-13/h4-12,18-19H,2-3H2,1H3/b15-12- |
Clave InChI |
QVGSIRCXVJJHIC-QINSGFPZSA-N |
SMILES isomérico |
CCC/C(=C/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
SMILES canónico |
CCCC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


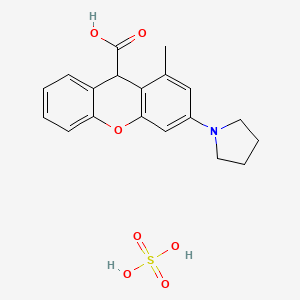
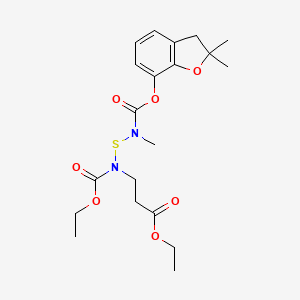
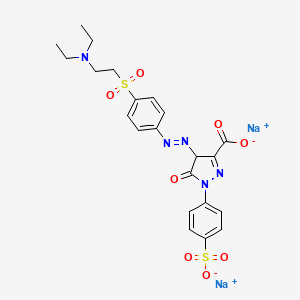



![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
